molecular formula C21H16BrClN2O2 B12028744 4-bromo-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide CAS No. 765274-39-3

4-bromo-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

Cat. No.: B12028744
CAS No.: 765274-39-3
M. Wt: 443.7 g/mol
InChI Key: PXALKDDIILIADM-ZMOGYAJESA-N
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Description

4-bromo-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the intermediate: The reaction begins with the formation of an intermediate compound by reacting 4-bromobenzoyl chloride with 4-chlorophenylmethanol in the presence of a base such as pyridine.

    Condensation reaction: The intermediate is then subjected to a condensation reaction with 3-aminophenol in the presence of a suitable catalyst, such as acetic acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

4-bromo-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

765274-39-3

Molecular Formula

C21H16BrClN2O2

Molecular Weight

443.7 g/mol

IUPAC Name

4-bromo-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H16BrClN2O2/c22-18-8-6-17(7-9-18)21(26)25-24-13-16-2-1-3-20(12-16)27-14-15-4-10-19(23)11-5-15/h1-13H,14H2,(H,25,26)/b24-13+

InChI Key

PXALKDDIILIADM-ZMOGYAJESA-N

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=N/NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=NNC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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